molecular formula C34H42FIN6O3 B13845118 6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide

6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide

Cat. No.: B13845118
M. Wt: 728.6 g/mol
InChI Key: GADWZUFPQFYIBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

These compounds share some pharmacological effects but differ in their chemical structures and specific interactions with biological targets .

Properties

Molecular Formula

C34H42FIN6O3

Molecular Weight

728.6 g/mol

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide

InChI

InChI=1S/C34H42FN6O3.HI/c1-22-26(33(42)39-15-5-3-7-30(39)36-22)13-19-41(20-14-27-23(2)37-31-8-4-6-16-40(31)34(27)43)17-11-24(12-18-41)32-28-10-9-25(35)21-29(28)44-38-32;/h9-10,21,24H,3-8,11-20H2,1-2H3;1H/q+1;/p-1

InChI Key

GADWZUFPQFYIBC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)CCC6=C(N=C7CCCCN7C6=O)C.[I-]

Origin of Product

United States

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